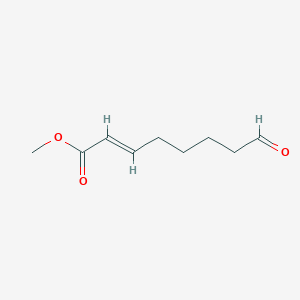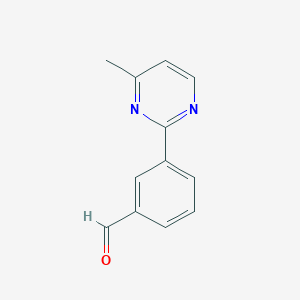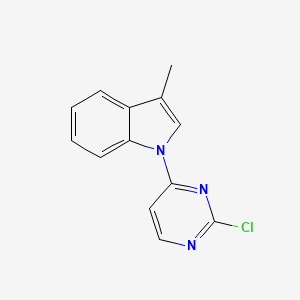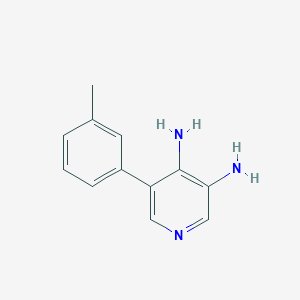
2-Octenoic acid, 8-oxo-, methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octenoic acid, 8-oxo-, methyl ester, (E)- is an organic compound with the molecular formula C9H16O3. It is a derivative of octenoic acid and is characterized by the presence of an oxo group at the 8th position and a methyl ester group. This compound is also known by other names such as trans-Methyl-2-octenoate and Methyl (E)-2-octenoate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octenoic acid, 8-oxo-, methyl ester, (E)- can be achieved through various synthetic routes. One common method involves the esterification of 2-Octenoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of 2-Octenoic acid, 8-oxo-, methyl ester, (E)- may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Octenoic acid, 8-oxo-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
Aplicaciones Científicas De Investigación
2-Octenoic acid, 8-oxo-, methyl ester, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Octenoic acid, 8-oxo-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Octenoic acid, methyl ester: Lacks the oxo group at the 8th position.
Octanoic acid, methyl ester: Saturated analog without the double bond.
2-Octenoic acid, 8-oxo-, methyl ester, (2Z)-: Geometric isomer with a different configuration around the double bond.
Uniqueness
2-Octenoic acid, 8-oxo-, methyl ester, (E)- is unique due to the presence of both an oxo group and a methyl ester group, which confer distinct chemical and biological properties. Its (E)-configuration around the double bond also differentiates it from its (Z)-isomer, leading to different reactivity and interactions .
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
methyl (E)-8-oxooct-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+ |
Clave InChI |
LXCVPBJBGRZBNO-FNORWQNLSA-N |
SMILES isomérico |
COC(=O)/C=C/CCCCC=O |
SMILES canónico |
COC(=O)C=CCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)



![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)
![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)


